Oclacitinib maleate is a selective inhibitor of Janus kinase (JAK) 1 and JAK3 enzymes, primarily recognized for its application in veterinary medicine [, ]. While it exhibits activity against other JAK family members, its selectivity for JAK1 and JAK3 is notable due to their involvement in signaling pathways associated with pro-inflammatory cytokines [, ]. This selectivity makes oclacitinib maleate a valuable tool in research focused on understanding and managing inflammatory and pruritic conditions in animals.
Oclacitinib maleate is a synthetic compound primarily used as a Janus kinase (JAK) inhibitor for veterinary applications, particularly in the treatment of allergic dermatitis and atopic dermatitis in dogs. The compound is derived from oclacitinib, which is known for its immunomodulatory effects by selectively inhibiting JAK1, thus interfering with the signaling pathways of various cytokines involved in inflammatory responses. Oclacitinib maleate is marketed under the brand name Apoquel and has gained significant attention for its efficacy and safety profile in managing pruritus associated with skin allergies in canines.
Oclacitinib maleate was developed by Zoetis Animal Health, with its synthesis taking place in their laboratories located in Kalamazoo, Michigan. The compound is produced through a chemical synthesis process that includes the formation of the maleate salt, which enhances its solubility and bioavailability .
Oclacitinib maleate falls under the category of pharmaceutical compounds classified as JAK inhibitors. These inhibitors are designed to modulate immune responses by blocking specific intracellular signaling pathways that are activated by cytokines. The chemical classification of oclacitinib maleate includes heterocyclic compounds due to its complex molecular structure, which features a pyrrolo-pyrimidine core .
The synthesis of oclacitinib maleate involves several key steps that can vary based on the desired crystalline form. One prominent method includes the reaction between oclacitinib base and maleic acid in an appropriate solvent such as n-butyl alcohol or ethanol. This process typically requires:
The synthesis can yield different solid-state forms of oclacitinib maleate, including crystalline and amorphous variants. For example, one method specifically describes obtaining a stable amorphous form through controlled evaporation and temperature management . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray powder diffraction are employed to confirm the structure and purity of the synthesized compound.
The molecular formula of oclacitinib maleate is CHNOS, indicating that it consists of 17 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom. The structure features a pyrrolo[2,3-d]pyrimidine core connected to a cyclohexyl group.
The molecular weight of oclacitinib maleate is approximately 368.43 g/mol. Structural analysis using NMR has revealed distinct peaks corresponding to various hydrogen environments within the molecule, confirming its complex arrangement .
The primary chemical reaction involved in synthesizing oclacitinib maleate is the acid-base reaction between oclacitinib base and maleic acid. This reaction leads to the formation of the salt through proton transfer, where the carboxylic group from maleic acid interacts with the basic nitrogen sites on oclacitinib.
In industrial settings, this reaction can be optimized for yield and purity by adjusting parameters such as temperature, pH, and solvent choice. For instance, maintaining a specific pH during extraction can significantly influence product quality .
Oclacitinib maleate exerts its therapeutic effects primarily through selective inhibition of JAK1. By blocking this kinase, it disrupts the signaling pathways activated by various pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and interleukin-31 (IL-31). This inhibition leads to a reduction in inflammatory responses associated with allergic reactions.
Pharmacokinetic studies have shown that following oral administration, oclacitinib maleate achieves peak plasma concentrations within approximately 1-2 hours. The half-life of elimination is about 4 hours, allowing for effective dosing regimens that minimize side effects while maintaining therapeutic efficacy .
Oclacitinib maleate is primarily utilized in veterinary medicine for:
Oclacitinib maleate (PF-03394197 monomaleate) exhibits a distinct inhibitory profile against Janus kinase (JAK) isoforms, characterized by differential potency across the enzyme family. Biochemical assays reveal its half-maximal inhibitory concentrations (IC₅₀) as follows:
This establishes a 1.8-fold selectivity for JAK1 over JAK2 and a 9.9-fold selectivity over JAK3 [5] [10]. Functionally, this translates to preferential suppression of cytokines dependent on JAK1 homodimers or JAK1-paired heterodimers, including:
Critically, cytokines signaling through JAK2 homodimers (e.g., erythropoietin, GM-CSF) remain largely unaffected at therapeutic concentrations, minimizing hematologic side effects [4] [10]. Table 1 summarizes the isoform selectivity and functional consequences:
Table 1: JAK Isoform Selectivity and Biological Impact
JAK Isoform | IC₅₀ (nM) | Selectivity vs. JAK1 | Key Cytokines Affected |
---|---|---|---|
JAK1 | 10 | Reference | IL-2, IL-4, IL-6, IL-13, IL-31 |
JAK2 | 18 | 1.8-fold lower | EPO, GM-CSF |
TYK2 | 84 | 8.4-fold lower | IL-12, IL-23 |
JAK3 | 99 | 9.9-fold lower | IL-2, IL-4, IL-21 |
Oclacitinib’s molecular interactions within the ATP-binding cleft of JAK1 underpin its inhibitory activity. The compound features a pyrrolopyrimidine core that mimics ATP’s adenine ring, enabling competitive displacement of ATP from the catalytic site [3] [5]. Key interactions identified through molecular docking studies include:
Hydrogen Bonding Network
Hydrophobic Interactions
Residues forming van der Waals contacts include:
These interactions stabilize the kinase in an inactive conformation, preventing phosphorylation-driven activation. The cyclohexylamino substituent extends into a hydrophobic pocket formed by Leu1010 and Val938, enhancing binding specificity [3] [10]. Notably, the maleate salt formulation improves aqueous solubility without altering the core binding pharmacophore [5]. Table 2 details critical binding interactions:
Table 2: Key Binding Interactions in JAK1 ATP-Binding Domain
Residue | Domain Location | Interaction Type | Functional Role |
---|---|---|---|
Leu959 | Hinge region | H-bond (backbone NH) | Anchors pyrrolopyrimidine |
Glu957 | Hinge region | H-bond (carbonyl oxygen) | Stabilizes core scaffold |
Val889 | G-rich loop | Hydrophobic contact | Controls ATP access |
Ala906 | C-helix | Hydrophobic contact | Modulates catalytic activity |
Met956 | Hinge region | Hydrophobic contact | Stabilizes inactive conformation |
Figure 1: Schematic of oclacitinib bound to JAK1 ATP-pocket, highlighting hydrogen bonds (dashed lines) and hydrophobic contacts (red arcs). Adapted from [3].
Beyond direct ATP-competitive inhibition, oclacitinib induces allosteric effects that reshape JAK-STAT signal transduction:
Cytokine Production Reprogramming
Cell Differentiation Alterations
Oclacitinib disrupts regulatory T-cell development by:
Downstream Signaling Dynamics
The drug’s selective pressure creates a signaling imbalance:
Compound Nomenclature
Table 3: Systematic and Brand Names of Oclacitinib Variants
Chemical Designation | Synonyms/Trade Names | Application Context |
---|---|---|
Oclacitinib maleate | PF-03394197 monomaleate | Veterinary pharmaceuticals |
Oclacitinib monomaleate | Apoquel® (veterinary) | Approved canine therapeutics |
Oclacitinib free base | PF-03394197 | Research compounds |
N-Methyl{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide | IUPAC name | Chemical reference |
The structural and mechanistic insights outlined above position oclacitinib maleate as a nuanced modulator of JAK-STAT biology, leveraging isoform-selective ATP-competitive inhibition coupled with cytokine-specific downstream effects to achieve targeted immunomodulation.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9